molecular formula C33H50N4O6S B1679268 レミキレン CAS No. 126222-34-2

レミキレン

カタログ番号: B1679268
CAS番号: 126222-34-2
分子量: 630.8 g/mol
InChIキー: UXIGZRQVLGFTOU-VQXQMPIVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Remikiren is an orally active, high specificity renin inhibitor . It was first developed by Hoffmann–La Roche in 1996 for the treatment of hypertension (high blood pressure) .


Molecular Structure Analysis

Remikiren has a molecular formula of C33H50N4O6S . Its average mass is 630.838 Da and its mono-isotopic mass is 630.345093 Da .


Physical and Chemical Properties Analysis

Remikiren has a high specificity and is orally active . It has an average mass of 630.838 Da and a mono-isotopic mass of 630.345093 Da .

科学的研究の応用

本態性高血圧の治療

レミキレンは、インビトロで高い効力と特異性を有する新規の経口活性レニン阻害薬です . 本剤は、単剤療法または塩酸ヒドロクロロチアジドの追加療法として、本態性高血圧患者を対象とした短期研究で使用されています . レミキレン単独投与群では血圧に有意な変化は認められませんでしたが、塩酸ヒドロクロロチアジドを4日間追加投与した群では血圧が著しく低下しました .

血漿レニン活性阻害

レミキレンは、投与後24時間で血漿レニン活性を効果的に阻害しました . これは、レミキレンが、様々な生理学的および病理学的状態における血漿レニン活性の役割を調べる研究で使用できることを示唆しています。

併用療法

レミキレンは、塩酸ヒドロクロロチアジドなどの他の薬剤との併用療法で研究されています . 利尿剤との併用により、顕著な増強効果が見られました . これは、レミキレンが併用療法研究で使用され、他の薬剤の効果を増強できることを示唆しています。

腎血管拡張

レミキレンは、単回投与で腎血管拡張を誘導します . これは、レミキレンが、腎血管拡張のメカニズムとその腎機能への影響を調べる研究で使用できることを示唆しています。

タンパク尿の減少

発症時に明らかなタンパク尿を有する患者では、レミキレンはタンパク尿を27%減少させました . これは、レミキレンが、タンパク尿の治療を調べる研究で使用できることを示唆しています。

作用機序

Target of Action

Remikiren is an orally active, high specificity renin inhibitor . Renin is an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Remikiren works by inhibiting the action of renin . Renin normally acts to convert angiotensinogen to angiotensin I, which is then converted to angiotensin II, a potent vasoconstrictor. By inhibiting renin, Remikiren prevents the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Remikiren is the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, Remikiren disrupts the RAAS, leading to decreased levels of angiotensin II. This results in vasodilation, decreased aldosterone secretion, and ultimately, a decrease in blood pressure .

Pharmacokinetics

Remikiren is absorbed following oral administration .

Result of Action

The molecular and cellular effects of Remikiren’s action primarily involve the inhibition of renin and the subsequent disruption of the RAAS. This leads to a decrease in blood pressure and can induce renal vasodilation . These effects are more pronounced in patients with a more activated renin-angiotensin system .

将来の方向性

While Remikiren has shown promise in the treatment of hypertension, more research is needed to establish its long-term effects and potential uses .

生化学分析

Biochemical Properties

Remikiren plays a significant role in biochemical reactions, particularly in the renin-angiotensin-aldosterone system . It interacts with the enzyme renin, inhibiting its activity and thereby disrupting the conversion of angiotensinogen to angiotensin I . This interaction is highly specific, demonstrating the selectivity of Remikiren for its target enzyme .

Cellular Effects

In the context of cellular processes, Remikiren’s primary impact is on cells involved in blood pressure regulation. By inhibiting renin, it disrupts the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure . This can influence cell signaling pathways related to vasoconstriction and fluid balance .

Molecular Mechanism

At the molecular level, Remikiren binds to renin, inhibiting its ability to convert angiotensinogen into angiotensin I . This disruption in the renin-angiotensin-aldosterone system can lead to a decrease in vasoconstriction and a reduction in blood volume, thereby lowering blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, Remikiren has been observed to have long-lasting effects. Despite short-lasting biochemical changes, the decrease in arterial blood pressure induced by Remikiren is very long-lasting (over 24 hours) .

Metabolic Pathways

Remikiren is involved in the renin-angiotensin-aldosterone system, a key metabolic pathway in the body. It interacts with the enzyme renin, inhibiting its activity and thereby disrupting this pathway .

特性

IUPAC Name

(2S)-2-benzyl-3-tert-butylsulfonyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50N4O6S/c1-33(2,3)44(42,43)20-25(16-22-10-6-4-7-11-22)31(40)37-28(18-26-19-34-21-35-26)32(41)36-27(17-23-12-8-5-9-13-23)30(39)29(38)24-14-15-24/h4,6-7,10-11,19,21,23-25,27-30,38-39H,5,8-9,12-18,20H2,1-3H3,(H,34,35)(H,36,41)(H,37,40)/t25-,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIGZRQVLGFTOU-VQXQMPIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)CC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3CCCCC3)C(C(C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)(=O)C[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3CCCCC3)[C@H]([C@H](C4CC4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155121
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

630.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Several in vivo experiments have shown that remikiren is specific for renin and does not decrease arterial pressure by an unrelated mechanism.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

126222-34-2
Record name Remikiren
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126222-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remikiren [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126222342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remikiren
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00212
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remikiren
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMIKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC7FBL96A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remikiren
Reactant of Route 2
Reactant of Route 2
Remikiren
Reactant of Route 3
Reactant of Route 3
Remikiren
Reactant of Route 4
Remikiren
Reactant of Route 5
Remikiren
Reactant of Route 6
Remikiren
Customer
Q & A

Q1: How does Remikiren exert its antihypertensive effects?

A1: Remikiren is a highly specific inhibitor of human renin []. It binds directly to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, thereby reducing the generation of the active peptide angiotensin II []. This inhibition of the renin-angiotensin-aldosterone system (RAAS) leads to a decrease in blood pressure [, , , , , , , ].

Q2: What are the renal effects of Remikiren?

A3: Remikiren induces renal vasodilation, leading to increased effective renal plasma flow without affecting glomerular filtration rate [, ]. This effect is more pronounced in individuals with a more activated renin-angiotensin system []. Additionally, Remikiren promotes sodium excretion, improves pressure natriuresis, and reduces proteinuria, suggesting a renoprotective potential [, , , ].

Q3: How is Remikiren metabolized?

A5: Remikiren undergoes extensive first-pass metabolism, primarily in the liver []. Metabolism involves hydroxylation, resulting in various mono- and di-hydroxylated metabolites. One metabolite, Ro 44-0444 (mono-hydroxylated in the t-butyl side chain), shows comparable renin inhibitory activity to Remikiren in vitro [].

Q4: How long do the biochemical and blood pressure-lowering effects of Remikiren last?

A6: Despite transient biochemical changes in plasma renin activity after oral administration, Remikiren induces a long-lasting decrease in blood pressure, often exceeding 24 hours [, ]. This prolonged duration of action might be attributed to its retention in a 'tissue' compartment, potentially the kidneys [, ].

Q5: Does the route of administration affect Remikiren’s effects?

A7: Yes, studies using intravenous and intraduodenal administration show that Remikiren effectively decreases blood pressure in sodium-depleted primates, confirming its efficacy through different routes [].

Q6: Has Remikiren been tested in clinical trials for hypertension?

A8: Yes, Remikiren has undergone multiple clinical trials in hypertensive patients. While it effectively lowers blood pressure, it does not consistently achieve significant reductions in supine blood pressure in salt-depleted subjects, suggesting a potential influence of sodium status on its efficacy [, ].

Q7: Does the angiotensin-converting enzyme gene polymorphism affect Remikiren’s efficacy?

A9: Research suggests that the angiotensin-converting enzyme gene insertion/deletion polymorphism, despite influencing plasma ACE levels, does not significantly impact Remikiren's ability to suppress the renin-angiotensin-aldosterone system or lower blood pressure [].

Q8: Can Remikiren be used in combination with other antihypertensive agents?

A10: Studies in spontaneously hypertensive rats demonstrate that Remikiren potentiates the antihypertensive effects of low doses of angiotensin receptor blockers (ARBs) and angiotensin-converting enzyme (ACE) inhibitors, suggesting a potential benefit of combination therapy [].

Q9: What is the molecular formula and weight of Remikiren?

A9: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Remikiren.

Q10: How does the structure of Remikiren contribute to its specificity for human renin?

A13: While the provided research abstracts do not delve into the detailed structure-activity relationship of Remikiren, they emphasize its high specificity for primate renin compared to other species. This specificity is attributed to the structural differences in the renin active site across species [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。